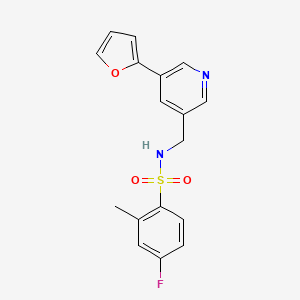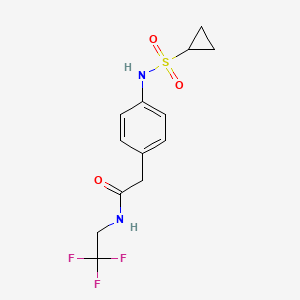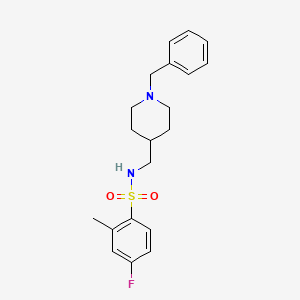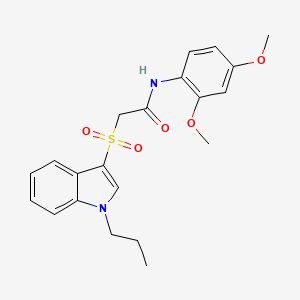![molecular formula C15H21FN2O3 B2957759 [4-(2-Methylpropyl)morpholin-2-YL]methyl 2-fluoropyridine-4-carboxylate CAS No. 1436133-13-9](/img/structure/B2957759.png)
[4-(2-Methylpropyl)morpholin-2-YL]methyl 2-fluoropyridine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound can be understood by looking at its components. It contains a morpholine ring, which is a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom. Attached to this ring is a 2-methylpropyl group and a methyl 2-fluoropyridine-4-carboxylate group .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Electrochemical Energy Storage
This compound has potential applications in the development of two-dimensional manganese-based materials for electrochemical energy storage . These materials are known for their high theoretical capacity and rich redox states , which can be advantageous in enhancing the performance of batteries and supercapacitors.
Gene Manipulation
In the field of biochemistry, this molecule could be used in plasmid DNA preparation for gene cloning, transfer, and manipulation . The ability to obtain high-quality DNA makes it valuable for sequencing and PCR amplification, crucial for gene expression analysis and molecular diagnostics.
Agriculture
While direct applications in agriculture are not explicitly mentioned, the structural similarity to other morpholine compounds suggests potential use in the synthesis of herbicides or growth regulators . Further research could explore its efficacy and safety in plant treatment.
Materials Science
The compound may contribute to the synthesis of novel materials with unique physical, chemical, and electrochemical properties. Its role could be pivotal in creating advanced materials for various technological applications.
Chemical Synthesis
In chemical synthesis, “[4-(2-Methylpropyl)morpholin-2-YL]methyl 2-fluoropyridine-4-carboxylate” could be a key intermediate in the preparation of complex organic molecules. Its morpholine ring structure is often found in pharmacologically active compounds.
Environmental Science
Though specific applications in environmental science are not detailed, compounds like this could be investigated for their environmental impact and degradation products . Understanding its behavior in the environment is essential for assessing potential risks.
Medicinal Chemistry
The morpholine moiety is a common feature in many pharmaceuticals, indicating that this compound could serve as a precursor in the synthesis of medicinal agents . Its applications could range from the development of new drugs to the study of biological pathways.
Biochemical Research
In biochemical research, this compound might be used in enzyme inhibition studies or as a molecular probe to understand biological processes . Its unique structure could interact with various biomolecules, providing insights into their function.
Safety and Hazards
The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H312, H315, H318, H332, and H335 . These statements indicate that the compound can cause harm if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation. It’s important to handle this compound with appropriate safety measures.
Eigenschaften
IUPAC Name |
[4-(2-methylpropyl)morpholin-2-yl]methyl 2-fluoropyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O3/c1-11(2)8-18-5-6-20-13(9-18)10-21-15(19)12-3-4-17-14(16)7-12/h3-4,7,11,13H,5-6,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWEZPQRLKRHDLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCOC(C1)COC(=O)C2=CC(=NC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Methylpropyl)morpholin-2-YL]methyl 2-fluoropyridine-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 3-[[4-(3-morpholin-4-ylpropylcarbamoyl)phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate](/img/no-structure.png)

![1-(4-Chlorophenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2957685.png)

![2-[(3,4-Dimethoxyphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2957687.png)

![5-(Hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one](/img/structure/B2957690.png)
![1-(azepan-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2957691.png)


![N-(3,4-dimethoxyphenethyl)-4-((6-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2957694.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-4-carboxylic acid](/img/structure/B2957699.png)